molecular formula C8H8F2O2 B1178147 D-Glucopyranose, 4,6-O-heptylidene- CAS No. 132590-88-6

D-Glucopyranose, 4,6-O-heptylidene-

Cat. No.: B1178147
CAS No.: 132590-88-6
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Description

D-Glucopyranose, 4,6-O-heptylidene- is a carbohydrate derivative in which a seven-carbon heptylidene group bridges the 4- and 6-hydroxyl positions of the glucopyranose ring. This acetal formation modifies the compound’s physicochemical properties, including solubility, stability, and reactivity, compared to unmodified glucose.

Properties

CAS No.

132590-88-6

Molecular Formula

C8H8F2O2

Synonyms

D-Glucopyranose, 4,6-O-heptylidene-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectroscopic Differences

  • NMR Signatures :

    • 4,6-O-Heptylidene : The heptyl chain produces distinct methylene (δ 1.2–1.5 ppm) and terminal methyl (δ 0.8–1.0 ppm) signals in ¹H NMR. The acetal carbon (C-4,6) appears at δ 95–105 ppm in ¹³C NMR .
    • 4,6-O-Benzylidene : Aromatic protons (δ 7.2–7.5 ppm) and a benzylidene acetal carbon (δ 100–110 ppm) dominate .
    • Ethylidene : Simpler splitting with ethyl group signals (δ 1.2–1.4 ppm for CH₂, δ 1.0 ppm for CH₃) .
  • Optical Activity :

    • Ethylidene derivatives exhibit moderate optical rotation ([α]²⁰D ~ +70° to +80°), while benzylidene analogs show higher values ([α]²⁰D ~ +100°) due to increased chirality from aromatic substituents . Heptylidene derivatives likely have lower rotations due to conformational flexibility of the aliphatic chain.

Reactivity and Stability

  • Acetal Stability: Benzylidene and siloxane derivatives are highly stable under acidic and basic conditions, respectively, making them ideal for multi-step syntheses .
  • Enzymatic Interactions :

    • Heptylidene’s hydrophobicity may reduce interactions with hydrophilic enzymes, whereas ethylidene derivatives retain partial water solubility, enabling enzymatic glycosylation .

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